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molecular formula C13H8ClNO5 B8420957 3-(4-Chloro-2-nitro-phenoxy)-benzoic acid

3-(4-Chloro-2-nitro-phenoxy)-benzoic acid

Cat. No. B8420957
M. Wt: 293.66 g/mol
InChI Key: JOSHSGGVBNVIDG-UHFFFAOYSA-N
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Patent
US08338605B2

Procedure details

To a solution of DMF (50 mL) was added 1-bromo-2-nitro-4-chloro-benzene (10.0 g, 42.2 mmol), 3-hydxoxybenzoic acid (5.8 g, 42.0 mmol), and K2CO3 (17.5 g, 0.13 mol). The solution was heated to 85° C. and stirred overnight. The reaction was poured into distill water and extracted with ethyl acetate. The combined organic layers were washed with distilled water, brine, and dried over Na2SO4, filtered and concentrated under vacuum giving a crude oil. This oil was purified by silica gel column chromatography eluting with CH2Cl2/MeOH (90:10) to give the title compound (7.4 gm, 60
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]([O-:15])([O-])=[O:13].[K+].[K+].CN([CH:21]=[O:22])C>>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([O:22][C:21]2[CH:4]=[C:3]([CH:2]=[CH:7][CH:6]=2)[C:12]([OH:15])=[O:13])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Name
acid
Quantity
5.8 g
Type
reactant
Smiles
Name
Quantity
17.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was poured
DISTILLATION
Type
DISTILLATION
Details
into distill water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with distilled water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
giving a crude oil
CUSTOM
Type
CUSTOM
Details
This oil was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2/MeOH (90:10)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC(=C(OC=2C=C(C(=O)O)C=CC2)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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